N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with isopropyl halides under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-isopropyl-1,3-dimethyl-1H-pyrazol-5-one, while substitution reactions can produce various N-substituted pyrazoles .
Scientific Research Applications
N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-isopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the isopropyl group, which can affect its reactivity and applications.
N-isopropyl-1H-pyrazol-5-amine: Similar structure but without the methyl groups, leading to different chemical properties.
1,3-Dimethyl-4-isopropyl-1H-pyrazole: Another related compound with different substitution patterns
Uniqueness
The presence of both isopropyl and methyl groups can enhance its lipophilicity and ability to interact with various molecular targets .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,5-dimethyl-N-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)9-8-5-7(3)10-11(8)4/h5-6,9H,1-4H3 |
InChI Key |
RYWRTEBAHXVVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.